

An In-depth Technical Guide to CXF-009 (Tovecimig)

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CXF-009, also known as CTX-009 and more recently as Tovecimig, is a novel, clinical-stage bispecific antibody developed by Compass Therapeutics. It is engineered to simultaneously target two critical pathways in tumor angiogenesis and vascularization: Delta-like ligand 4 (DLL4) and Vascular Endothelial Growth Factor A (VEGF-A). By dually inhibiting these pathways, **CXF-009** aims to provide a more robust anti-tumor effect compared to therapies targeting either pathway alone. This document provides a comprehensive technical overview of **CXF-009**, including its mechanism of action, preclinical rationale, clinical development program, and available efficacy and safety data, with a focus on its investigation in biliary tract cancer (BTC) and colorectal cancer (CRC).

Mechanism of Action: Dual Blockade of DLL4 and VEGF-A

CXF-009 is a recombinant bispecific antibody that concurrently binds to and neutralizes human DLL4 and VEGF-A.[1] This dual targeting is designed to overcome resistance mechanisms associated with single-agent anti-angiogenic therapies.

 VEGF-A Inhibition: VEGF-A is a well-established key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By binding to VEGF-





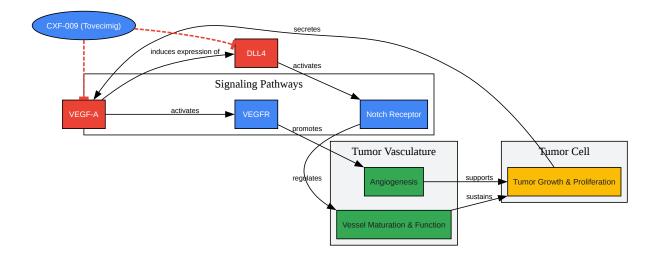


A, **CXF-009** prevents its interaction with its receptors (VEGFRs) on endothelial cells, thereby inhibiting downstream signaling that leads to endothelial cell proliferation, migration, and survival.[1]

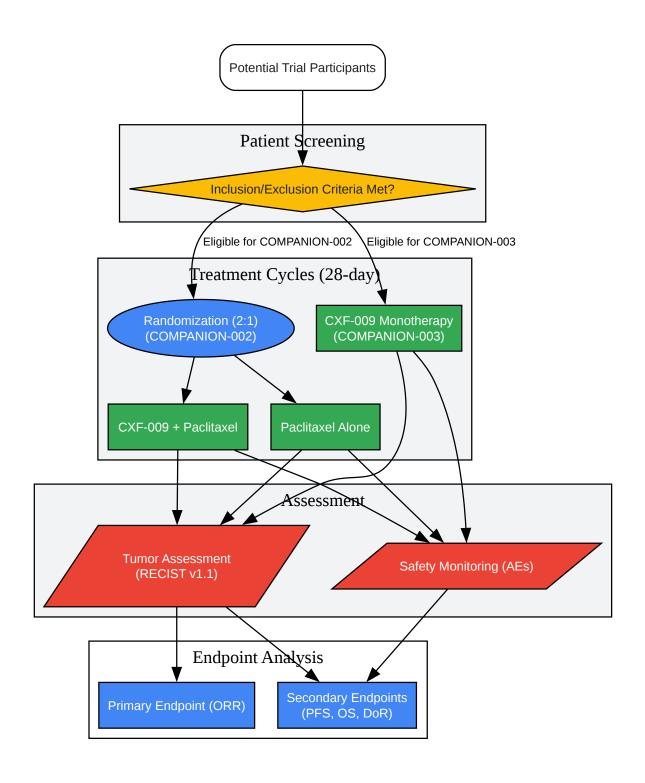
DLL4 Inhibition: DLL4 is a ligand in the Notch signaling pathway, which plays a crucial role in regulating vascular development and maturation. In the tumor microenvironment, VEGF-A can induce the expression of DLL4.[2] DLL4-Notch signaling acts as a negative feedback mechanism, promoting the formation of more organized and functional blood vessels. By blocking DLL4, CXF-009 disrupts this process, leading to a chaotic and non-functional tumor vasculature, which further impairs tumor growth. Preclinical models have suggested a synergistic anti-tumor effect with the dual blockade of both DLL4 and VEGF.[2][3]

Signaling Pathway of CXF-009 Action









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